2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol

Catalog No.
S3348911
CAS No.
430460-55-2
M.F
C17H12BrNO
M. Wt
326.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol

CAS Number

430460-55-2

Product Name

2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol

IUPAC Name

2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

InChI

InChI=1S/C17H12BrNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H

InChI Key

XFDOYOJBVKGWCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br

2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol is a chemical compound characterized by its unique structure, which combines the bromophenyl and quinolin-8-ol moieties. Its molecular formula is C17H12BrNO, and it has a molecular weight of 326.2 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical and biological properties.

The mechanism of action of 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol is not reported in the scientific literature searched. However, styrylquinoline derivatives have been investigated for various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties []. The mechanism of action for these effects can vary depending on the specific compound and its interaction with biological targets.

, including:

  • Oxidation: 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield different quinoline-based structures, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or thiols are employed.

Major Products

The reactions involving this compound primarily yield various quinoline derivatives, which may possess diverse functional groups, enhancing their applicability in different fields.

Research indicates that 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing cellular pathways. This makes the compound a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol can be effectively achieved through the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method allows for the selective formation of the desired vinyl-substituted quinoline derivative under controlled conditions.

This compound has several applications across various scientific fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer activities.
  • Medicine: Explored for possible use in drug development due to its unique structure.
  • Industry: Utilized in producing various chemical products and materials.

The interaction studies of 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol reveal its ability to bind to enzymes and receptors, modulating their activity. Such interactions are crucial for understanding its biological effects and potential therapeutic roles. The compound's structural features enhance its capability to participate in π–π interactions and hydrogen bonding, further contributing to its biological activity.

Several compounds share structural similarities with 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol:

Compound NameDescription
2-[(E)-2-(2-bromophenyl)vinyl]pyridineSimilar structure but with a pyridine ring instead of a quinoline ring.
2-[(E)-2-(2-bromophenyl)vinyl]quinolineLacks the hydroxyl group present in 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol.
2-[2-(2-thienyl)vinyl]-8-quinolinolFeatures a thienyl group instead of bromophenyl, affecting reactivity.

Uniqueness

The uniqueness of 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol lies in the combination of both bromophenyl and quinolin-8-ol moieties, which confer distinct chemical and biological properties not found in similar compounds. This structural diversity enhances its potential applications in medicinal chemistry and materials science.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

325.01023 g/mol

Monoisotopic Mass

325.01023 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-19-2023

Explore Compound Types